氟烷

描述

作用机制

卤烷通过与神经系统中的多个离子通道相互作用来发挥其麻醉作用。 卤烷与胆碱能神经元中的钾通道结合,导致神经传导、呼吸和心肌收缩力下降 . 通过改变组织兴奋性,导致肌肉放松和疼痛敏感性降低 .

类似化合物:

氯仿(三氯甲烷): 另一种具有类似特性的卤化麻醉剂,但毒性更高.

异氟烷: 一种更现代的麻醉剂,副作用更少,稳定性更好.

卤烷的独特性: 卤烷独特的快速诱导、中等肌肉松弛和最小兴奋作用的组合使其在当时成为一个流行的选择。 卤烷具有潜在的肝毒性和新型、更安全的麻醉剂的开发导致其使用量下降 .

科学研究应用

生化分析

Biochemical Properties

Halothane interacts with several enzymes and proteins. It is metabolized in the liver, primarily by CYP2E1 , and to a lesser extent by CYP3A4 and CYP2A6 . These interactions play a crucial role in the biochemical reactions involving Halothane .

Cellular Effects

Halothane has significant effects on various types of cells and cellular processes. It reduces the blood pressure, frequently decreases the pulse rate, and depresses respiration . It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability . Halothane is known to induce alterations in cellular plasma membranes, modulating the physical state of the membrane lipids and/or interacting directly with membrane-bound proteins, such as integrin receptors .

Molecular Mechanism

Halothane exerts its effects at the molecular level through multiple mechanisms. It activates GABAA and glycine receptors . It also acts as an NMDA receptor antagonist , inhibits nACh and voltage-gated sodium channels , and activates 5-HT3 and twin-pore K+ channels .

Temporal Effects in Laboratory Settings

Halothane toxicity can occur due to various factors, including genetic susceptibility and repeated exposure . Prolonged or repeated use of Halothane increases the risk of toxicity, as the body may struggle to metabolize and eliminate the drug efficiently .

Dosage Effects in Animal Models

In animal models, the effects of Halothane vary with different dosages. For instance, in dogs and cats, the expired concentration required to maintain surgical anesthesia in 50% of recipients is 0.74% . Administration of other anesthetic agents and opioid analgesics reduces the dose requirement of Halothane .

Metabolic Pathways

Halothane is involved in several metabolic pathways. It is metabolized in the liver, primarily by CYP2E1 , and to a lesser extent by CYP3A4 and CYP2A6 . These enzymes play a crucial role in the metabolism of Halothane .

Transport and Distribution

Halothane is transported and distributed within cells and tissues. Haemoglobin, albumin, red cell membranes, and triglycerides contribute significantly to the solubility, and thus the transport, of Halothane in whole blood .

Subcellular Localization

Halothane is known to induce alterations in cellular plasma membranes . It modulates the physical state of the membrane lipids and/or interacts directly with membrane-bound proteins, such as integrin receptors . This suggests that Halothane may be localized at the cellular membrane where it exerts its effects .

准备方法

合成路线和反应条件: 卤烷通过乙烷的卤化合成。 该过程涉及在催化剂(通常是氯化铁或氯化铝)存在下,乙烷与溴和氯在受控条件下反应 .

工业生产方法: 卤烷的工业生产涉及乙烷在反应器中的连续卤化,然后进行纯化步骤以去除杂质和副产物。 然后对最终产品进行蒸馏以达到所需的纯度 .

化学反应分析

反应类型: 卤烷会经历几种类型的化学反应,包括:

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬.

还原: 可以使用氢化锂铝等还原剂.

取代: 通常使用氢氧根离子或胺类等亲核试剂.

主要生成产物:

氧化: 三氟乙酸和溴氯乙酸.

还原: 卤化程度较低的乙烷.

取代: 各种取代的乙烷,取决于所使用的亲核试剂.

相似化合物的比较

Chloroform (Trichloromethane): Another halogenated anesthetic with similar properties but higher toxicity.

Isoflurane: A more modern anesthetic with fewer side effects and better stability.

Sevoflurane: Known for its rapid induction and recovery times, making it a preferred choice in many medical settings.

Uniqueness of Halothane: Halothane’s unique combination of rapid induction, moderate muscle relaxation, and minimal excitatory effects made it a popular choice in its time. its potential for hepatotoxicity and the development of newer, safer anesthetics have led to its decline in use .

属性

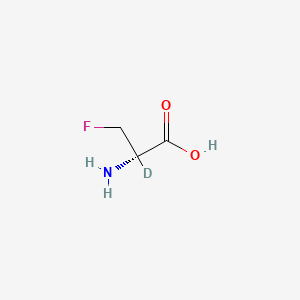

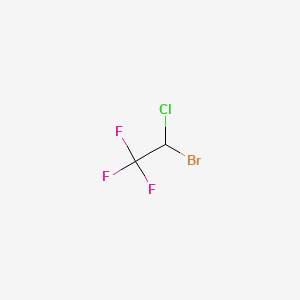

IUPAC Name |

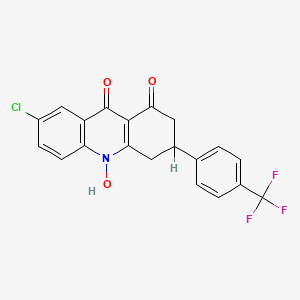

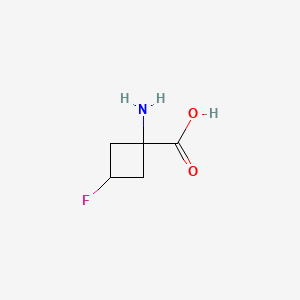

2-bromo-2-chloro-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQZXOMGPXTTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3CCHBrCl, BrClHC2F3, C2HBrClF3 | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025371 | |

| Record name | Halothane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Halothane is a clear colorless highly volatile liquid with a sweet chloroform-like odor. Density 1.875 g / cm3. Boiling point 122.4 °F (50.2 °C). Noncombustible., Clear, colorless liquid with a sweetish, pleasant odor; inhalation anesthetic; [NIOSH], Liquid, HIGHLY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a sweetish, pleasant odor., Clear, colorless liquid with a sweetish, pleasant odor. [inhalation anesthetic] | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Halothane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

122.4 °F at 760 mmHg (NTP, 1992), 50.2 °C, 50 °C, 122.4 °F, 122 °F | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 to 1.0 mg/mL at 64 °F (NTP, 1992), Miscible with petroleum ether, other fat solvents, In water, 4,070 mg/L at 25 °C, 3.81e+00 g/L, Solubility in water, g/100ml: 0.45, 0.3% | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Halothane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.871 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.871 at 20 °C/4 °C, Relative density (water = 1): 1.87, 1.87 | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.8 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.87, 6.8 | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

243 mmHg at 68 °F (NTP, 1992), 302.0 [mmHg], Vapor pressure: 243 mm Hg @ 20 °C, 302 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 32.4, 243 mmHg | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Halothane causes general anaethesia due to its actions on multiple ion channels, which ultimately depresses nerve conduction, breathing, cardiac contractility. Its immobilizing effects have been attributed to its binding to potassium channels in cholinergic neurons. Halothane's effect are also likely due to binding to NMDA and calcium channels, causing hyperpolarization., The precise mechanism by which inhalation anesthetics produce loss of perception of sensations and unconsciousness is not known. Inhaled anesthetics act at many areas of the CNS. The Meyer-Overton theory suggests that the site of action of inhaled anesthetics may be the lipid matrix of neuronal membranes or other lipophilic sites. Anesthetics may cause changes in membrane thickness, which in turn effects the gating properties of ion channels in neurons. Interference with the hydrophobic portion of neuronal ion channel membrane proteins may be an important mechanism., In vitro muscle contracture tests for malignant hyperthermia screening are routinely performed using standardized protocols. In the present study online monitoring of halothane concn in the gas phase was demonstrated to be an improved test standard. The kinetics of halothane concn and their effect on in vitro muscle contracture tests were evaluated in two test baths, I and II, which contained 3 and 18 ml Krebs-Ringer solution, respectively. The equilibration kinetics for halothane was significantly faster in bath I (half-life = 8.2 sec) compared with bath II (half-life = 25.6 sec). Twenty one pairs of muscle bundles from 21 potentially malignant hyperthermia susceptible patients were investigated, each test bath receiving one bundle from each pair. The variance of muscle contractures was significantly increased in test bath I compared with test bath II. However, there was no influence on malignant hyperthermia diagnosis, suggesting that, within the ranges of half-life = 8.2 sec-25.6 sec, the test bath volumes need not be standardized., Volatile anesthetics inhibit phagocytic cell function, yet little is known about their effects on target tissues or on the target tissue response to stimulated phagocytes. Experiments were performed to determine how exposure to halothane and isoflurane changes rat pulmonary artery endothelial cell viability in response to the toxic oxygen metabolites produced by stimulated phagocytic cells. Rat pulmonary arterial endothelial cells were grown in monolayer culture. The monolayers were treated with phorbol myristate acetate stimulated human neutrophils at an effector-to-target ratio of 20:1 after equilibration with 0.4% or 1.7% halothane or 0.7% or 2.8% isoflurane. As measured by percent specific release of incorporated (51)Cr label (mean + or - standard error), cytotoxicity in the presence of 1.7% halothane (75.3 + or - 3.4%) was significantly greater (p< 0.02) than cytotoxicity in 5% carbon dioxide in air (44.7 + or - 3.3%) and in 0.4% halothane (57.3 + or - 4.7%). Also, cytotoxicity in 1.7% halothane was significantly greater than in 0.4% halothane (p< 0.02). It was found that rat pulmonary arterial endothelial cells incubated in isoflurane exhibited significantly greater release of (51)Cr than cells incubated in the MAC equivalent concn of halothane: 78.2 + or - 2.6% in 0.7% isoflurane (p= 0.0004) and 83.8 + or - 1% in 2.8% isoflurane (p= 0.005). Because early neutrophil cytotoxicity has been found to be mediated primarily by hydroxyl radical and hydrogen peroxide, hydrogen peroxide production by similar numbers of phorbol myristate acetate stimulated neutrophils under similar exposure conditions was measured. In carrier gas, phorbol myristate acetate stimulated neutrophils produced 20.5 + or - 1.3 nmole hydrogen peroxide/1X10+6 cells/hr. At the higher concn of halothane, hydrogen peroxide production actually was inhibited in comparison with carrier gas (15.4 + or - 1.4 nmole hydrogen peroxide/1X10+6 cells/hr in 1.7% halothane and 16.8 + or - 0.8 in 2.8% halothane), but the degree of inhibition did not reach statistical significance. In isoflurane, however, hydrogen peroxide production was not different from that seen in carrier gas. In other experiments, the monolayers were treated with 0, 200, 500, and 1,000 uM hydrogen peroxide after equilibration with 0.4%, 1.7%, and 2.8% halothane or 0.7%, 2.8%, and 5% isoflurane in 5% carbon dioxide in air. Efficiency of replating was used to measure degree of injury. Both halothane and isoflurane enhance the sensitivity of the rat pulmonary arterial endothelial cell monolayers to injury by hydrogen peroxide. The sensitizing effect of halothane was reversed by removing the anesthetic. Halothane and isoflurane thus enhance rat pulmonary arterial endothelial cell sensitivity to injury by both hydrogen peroxide and phorbol myristate acetate stimulated neutrophils. In increasing rat pulmonary arterial endothelial cell sensitivity to injury by oxygen metabolites, halothane and isoflurane may be inhibiting processes involved in intracellular antioxidant defenses., Peripheral blood mononuclear cells from patients with halothane hepatitis are unusually susceptible to damage from phenytoin metabolites generated by an in vitro drug metabolising system. In order to provide more information about the nature of this susceptibility factor, the effect of removing calcium ions from the incubation medium of the test system was examined. Phenytoin metabolites were generated by incubating phenytoin with beta-naphthoflavone induced rat liver microsomes in the presence of 1,1,1-trichloropropene oxide, an epoxide hydrase inhibitor. When peripheral blood mononuclear cells from patients who had recovered from halothane hepatitis were incubated in this system and the maintained in calcium ion-containing tissue culture medium (without alpha-tocopherol) for 16 hr, cell death, as measured by trypan blue exclusion, was greatly increased (53% and 78% at 0.06 mmol/l and 0.12 mmol/l phenytoin, respectively) compared with control incubations (1,1,1-trichloropropene oxide omitted). Removal of calcium ions from the tissue culture medium effectively abolished reactive metabolite-induced cell death. Resting cytosolic free calcium ion concn in peripheral blood mononuclear cells was also measured using the quin-2 fluorescence method and total calcium ion content was measured by atomic absorption spectrometry. Although variability appeared greater among patients, mean values for these parameters among 12 patients with halothane hepatitis did not differ from controls. It is concluded that enhanced permeability of peripheral blood mononuclear cells to extracellular calcium ion may be an important factor in the pathogenesis of drug metabolite induced cell death in patients susceptible to halothane hepatitis. Such permeability to calcium ion is not evident in resting cells and presumably results from an interaction between electrophilic metabolites and the pumps which regulate cell calcium homeostasis., For more Mechanism of Action (Complete) data for 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE (7 total), please visit the HSDB record page. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, volatile liquid | |

CAS No. |

151-67-7 | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Halothane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halothane [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | halothane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | halothane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Halothane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halothane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQT9G45D1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Halothane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-180 °F (NIOSH, 2023), 50-50.5, -118 °C, -180 °F | |

| Record name | HALOTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halothane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halothane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HALOTHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HALOTHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/285 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Halothane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0310.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) and what is its historical significance in anesthesia?

A1: 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) is a volatile anesthetic that revolutionized surgical procedures due to its non-flammability and relatively rapid induction and emergence properties. [] It was widely used but concerns about potential hepatotoxicity led to its decreased use in clinical practice. [, , ]

Q2: What are the specific effects of halothane on different types of neurons within the central nervous system?

A2: Studies show that halothane depresses the activity of inspiratory neurons in the nucleus tractus solitarius, contributing to its respiratory depressant effects. [] Halothane also appears to preferentially inhibit ventral horn motor neurons over dorsal horn sensory neurons in the spinal cord, specifically impacting nociceptive spinal withdrawal reflexes. []

Q3: Studies suggest that halothane's impact on the nervous system is not limited to neuronal activity. Can you elaborate on its effects on sensory processing?

A3: Research indicates that halothane can reduce the responsiveness of lumbar spinal dorsal horn neurons to non-noxious tactile stimulation. [] This effect is partially attributed to its interaction with GABAA-receptor systems. []

Q4: Halothane has been linked to cases of hepatitis. What are the current findings on halothane's metabolic pathway and its potential to induce liver injury?

A4: Halothane is metabolized primarily in the liver, with cytochrome P450 2E1 (CYP2E1) identified as the principal enzyme involved in its oxidative metabolism at clinically relevant concentrations. [] This metabolic process generates reactive metabolites, including trifluoroacetic acid (TFA) and a reactive intermediate that can form neoantigens, potentially triggering immune-mediated liver injury, termed "halothane hepatitis." [, ]

Q5: What factors influence the risk of halothane-induced liver injury?

A5: The risk of halothane-induced liver injury appears to be influenced by several factors, including genetic predisposition, the concentration of halothane used, and the duration of exposure. [, , ] Additionally, pre-treatment with certain drugs, such as phenobarbital, may increase the risk of liver injury by inducing CYP2E1 and enhancing halothane metabolism. [] In contrast, other anticonvulsants like valproic acid seem to have a protective effect, possibly by reducing the production of toxic halothane metabolites. []

Q6: How does halothane affect cardiovascular function?

A6: Halothane is known to depress cardiovascular function. [, , ] It generally decreases heart rate, mean arterial pressure, and cardiac output in a dose-dependent manner. [, , , ] This effect is thought to be mediated in part by its action on myocardial adenylate cyclase, reducing the positive inotropic effects of catecholamines. []

Q7: Are there differences in cardiovascular effects between halothane and other inhalational anesthetics?

A7: Yes, studies have shown that halothane may have more pronounced cardiovascular depressant effects compared to other volatile anesthetics like isoflurane and sevoflurane. [, ] In newborn swine, halothane was associated with greater decreases in systemic arterial pressure and cardiac index at equipotent MAC values compared to sevoflurane. []

Q8: How does halothane impact vascular smooth muscle function?

A8: Halothane has been shown to relax vascular smooth muscle, contributing to its hypotensive effects. [, , ] This relaxation appears to be mediated by multiple mechanisms, including direct effects on smooth muscle cells and modulation of nitric oxide signaling pathways. [, , ]

Q9: What are the implications of halothane's impact on smooth muscle function in clinical settings?

A9: Clinically, halothane's ability to relax vascular smooth muscle can have both beneficial and potentially detrimental effects. While it contributes to controlled hypotension during surgery, it can also exacerbate hypotension in patients experiencing shock. [] Furthermore, it can attenuate reflex venoconstriction, potentially affecting venous return and overall hemodynamic stability. []

Q10: What is the role of nitric oxide (NO) in halothane's effects on vascular smooth muscle?

A10: Research suggests that halothane can interfere with NO-mediated vasodilation. [, ] It has been shown to attenuate endothelium-derived relaxing factor (EDRF)/cGMP-mediated vascular smooth muscle relaxations in rat aortas. [] This effect seems to be independent of EDRF synthesis or release but rather involves interference with guanylate cyclase activation within the vascular smooth muscle. []

Q11: Does halothane affect the inflammatory response in the vasculature?

A11: Halothane has been shown to attenuate interleukin-1β (IL-1β)-induced nitric oxide synthase (iNOS) expression in rat aortic smooth muscle cells. [] This finding suggests that halothane might modulate inflammatory responses in the vasculature by interfering with cytokine-mediated iNOS induction. []

Q12: What is the significance of the "halothane gene" in certain pig breeds?

A12: The "halothane gene" refers to a point mutation in the ryanodine receptor 1 (RYR1) gene found in certain pig breeds, making them susceptible to malignant hyperthermia (MH). [, ]

Q13: How does the halothane gene mutation relate to malignant hyperthermia (MH)?

A13: The mutation in the halothane gene results in an altered sensitivity of the ryanodine receptor to halothane and other triggering agents. [, ] In susceptible individuals, exposure to halothane can trigger uncontrolled calcium release from the sarcoplasmic reticulum of skeletal muscle, leading to a rapid increase in muscle metabolism, hyperthermia, and potentially death. [, ]

Q14: Are there any methods to test for the halothane gene mutation?

A14: Yes, the halothane gene mutation can be identified through genetic testing. [, , ] In pigs, the halothane challenge test, where the animal is exposed to a controlled concentration of halothane and monitored for signs of MH, has been used as a screening tool. [, , ]

Q15: How reliable is the halothane challenge test in identifying MH susceptibility in pigs?

A15: While the halothane challenge test can be useful, research shows that the concentration of halothane used significantly impacts the test's sensitivity. [] False-negative results are possible, particularly at lower halothane concentrations. []

Q16: How does halothane affect cellular energy metabolism?

A16: Research suggests that halothane can impair energy metabolism, particularly in the brain. [] High concentrations of halothane have been shown to decrease brain phosphocreatine and increase inorganic phosphate levels, indicating impaired energy status, especially when cerebral blood flow is significantly reduced. []

Q17: What are the implications of halothane's effects on energy metabolism during surgical procedures?

A17: Halothane's potential to impair energy metabolism highlights the importance of careful monitoring of patients during anesthesia. [] Factors that can further compromise energy metabolism, such as hypocapnia or blood pressure fluctuations, should be minimized to prevent potential adverse effects, particularly in vulnerable patient populations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。